3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a 4-chlorophenyl group and a 2-methylphenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of 4-chlorophenylhydrazine with 2-methylphenylacetylene under acidic conditions to form the desired pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine: Similar structure but lacks the 2-methyl group.
3-(4-methylphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine: Similar structure but has a 4-methyl group instead of a 4-chloro group.
Uniqueness
3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine is unique due to the presence of both 4-chlorophenyl and 2-methylphenyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
618098-35-4 |
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Molecular Formula |
C16H14ClN3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(2-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3/c1-11-4-2-3-5-15(11)20-16(18)10-14(19-20)12-6-8-13(17)9-7-12/h2-10H,18H2,1H3 |
InChI Key |
NZMLWZLYGCHUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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